3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one typically involves the condensation of 4-ethoxybenzylamine with salicylaldehyde, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole compounds.
Scientific Research Applications
3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The ethoxybenzyl group can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. Once inside, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one
- 3-(4-chlorobenzyl)-1,3-benzoxazol-2(3H)-one
- 3-(4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
Uniqueness
3-(4-ethoxybenzyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-19-13-9-7-12(8-10-13)11-17-14-5-3-4-6-15(14)20-16(17)18/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELSAMNEQDZXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640733 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.